1-丁基-1H-吡唑-3-胺

描述

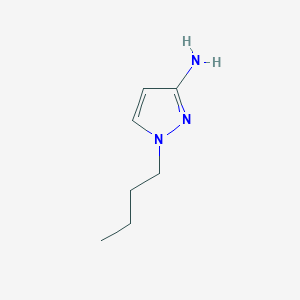

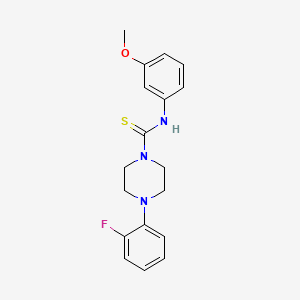

“1-butyl-1H-pyrazol-3-amine” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound is related to 1H-pyrazol-3-amine, which has a molecular weight of 83.092 and a molecular formula of C3H5N3 .

Synthesis Analysis

Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, involves a solvent-free condensation/reduction reaction sequence .Chemical Reactions Analysis

Pyrazoles, including “1-butyl-1H-pyrazol-3-amine”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in these applications .科学研究应用

合成与催化

- Becerra、Rojas 和 Castillo (2021) 的一项研究重点介绍了一种用于吡唑衍生物的高效一锅式合成方法,该方法可用于各种合成应用。

- Matiwane、Obuah 和 Darkwa (2020) 报道了吡唑基化合物在 CO2 和环己烯氧化物共聚催化中的应用。这证明了此类化合物在碳捕获等环境应用中的潜力(Matiwane 等人,2020 年)。

反应性研究

- Mironovich 和 Shcherbinin (2014) 探讨了吡唑并三嗪衍生物的反应性,这对于创建生物活性化合物可能很重要(Mironovich 和 Shcherbinin,2014 年)。

- Obuah 等人(2014 年)研究了涉及吡唑胺配体的溶剂和助催化剂依赖性反应,深入了解了它们在聚合过程中的潜力(Obuah 等人,2014 年)。

材料合成

- 施密特等人(2001 年)利用吡唑衍生物实现了一种新型爆炸性化合物合成,突出了其在材料科学中的应用(施密特等人,2001 年)。

- 姜等人(2014 年)开发了一种合成吡唑稠合杂环的多组分多米诺反应,该反应可应用于材料化学和药物学(姜等人,2014 年)。

绿色化学

- 2020 年的一项研究展示了一种保护吡唑中仲胺的绿色方法,这对于抗癌化合物的合成非常重要(2020 年)。

其他应用

- Castillo 等人(2016 年)展示了吡唑并嘧啶在吡唑并嘌呤合成中的应用,这对于开发新的杂芳族体系非常有用(Castillo 等人,2016 年)。

- Petrov、Kasatochkin 和 Selivanov (2015) 关于吡唑并吡啶衍生物合成的研究强调了吡唑衍生物在有机合成中的多功能性(Petrov 等人,2015 年)。

未来方向

Pyrazoles, including “1-butyl-1H-pyrazol-3-amine”, have a wide range of applications in various fields of science. Their popularity has increased since the early 1990s . Future research may focus on developing new synthetic techniques and exploring novel biological activities related to pyrazole derivatives .

作用机制

Target of Action

Pyrazole derivatives have been found to be versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit certain kinases, leading to changes in cell cycle progression .

Biochemical Pathways

For example, some pyrazole derivatives have been found to inhibit certain kinases, which play crucial roles in various cellular processes .

Result of Action

Pyrazole derivatives have been reported to exhibit a variety of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .

属性

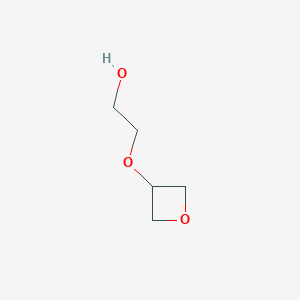

IUPAC Name |

1-butylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPPDLZIROXCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2806489.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2806490.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2806491.png)

![(3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2806492.png)

![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2806498.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(ethylsulfamoyl)-2-methylbenzoate](/img/structure/B2806499.png)

![N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2806502.png)

![6-Acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2806503.png)

![1-[4-[3-(2-Methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2806506.png)

![Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B2806507.png)